

A Technical Guide to the Thermodynamic Stability of Hexaaquairon(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexaaquairon(II)

Cat. No.: B106767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of the **hexaaquairon(II)** complex, $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$. In aqueous media, this complex is a fundamental species, and understanding its stability is crucial for applications ranging from environmental chemistry to the design of iron-based therapeutics and contrast agents. The stability of this complex is primarily discussed through two lenses: its standard thermodynamic parameters of formation and its behavior as a weak acid in solution via hydrolysis.

Thermodynamic Stability of Formation

The thermodynamic stability of $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ can be quantified by the standard Gibbs free energy of formation (ΔG_f°), standard enthalpy of formation (ΔH_f°), and standard molar entropy (S°). These values represent the thermodynamic changes when one mole of the aqueous ion is formed from its constituent elements in their standard states (Fe(s)). A negative ΔG_f° indicates a thermodynamically favorable formation process.

The table below summarizes the standard thermodynamic properties for the aqueous iron(II) ion at 298.15 K and 1 bar.

Table 1: Standard Thermodynamic Properties of Formation for Aqueous Fe(II)

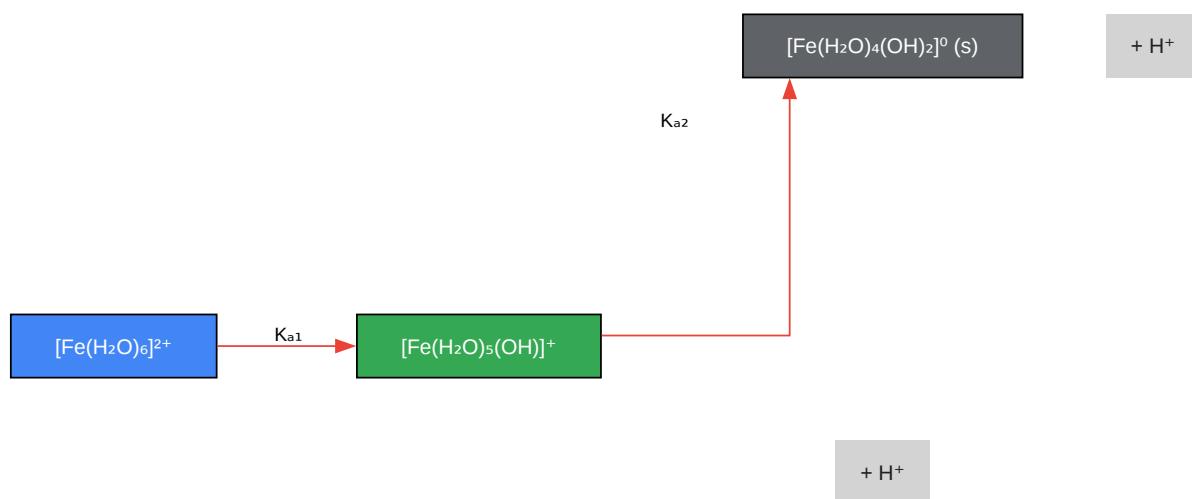
Thermodynamic Parameter	Value	Reference(s)
ΔH_f° (Standard Enthalpy of Formation)	-89.1 kJ/mol	[1][2]
ΔG_f° (Standard Gibbs Free Energy of Formation)	-78.9 kJ/mol	[2]
S° (Standard Molar Entropy)	-137.7 J/(mol·K)	[2]

Note: Values can vary slightly between different data compilations. For instance, other sources report a ΔH_f° of -87.9 kJ/mol and a ΔG_f° of -90.53 kJ/mol.[3][4][5]

Stability in Solution: Hydrolysis and Acidity

The **hexaaquairon(II)** ion behaves as a weak Brønsted-Lowry acid, where coordinated water molecules can donate protons in a stepwise manner.[6][7] This process, known as hydrolysis, establishes equilibria that are fundamental to the solution chemistry of iron(II). The stability of the complex against deprotonation is quantified by the acid dissociation constant (K_a) or its logarithmic form, pK_a . Solutions of M^{2+} aqua ions are typically weakly acidic, with pH values around 6.[8]

The first two hydrolysis steps are the most significant:


- $[Fe(H_2O)_6]^{2+}(aq) + H_2O(l) \rightleftharpoons [Fe(H_2O)_5(OH)]^+(aq) + H_3O^+(aq)$
- $[Fe(H_2O)_5(OH)]^+(aq) + H_2O(l) \rightleftharpoons [Fe(H_2O)_4(OH)_2]^{0-}(s) + H_3O^+(aq)$

The second step results in the formation of a neutral, insoluble iron(II) hydroxide precipitate.[9][10] Under alkaline conditions, this green precipitate is susceptible to oxidation by air, turning into orange-brown iron(III) hydroxide.[9][10]

Table 2: Stepwise Hydrolysis Constants for $[Fe(H_2O)_6]^{2+}$ at 25 °C

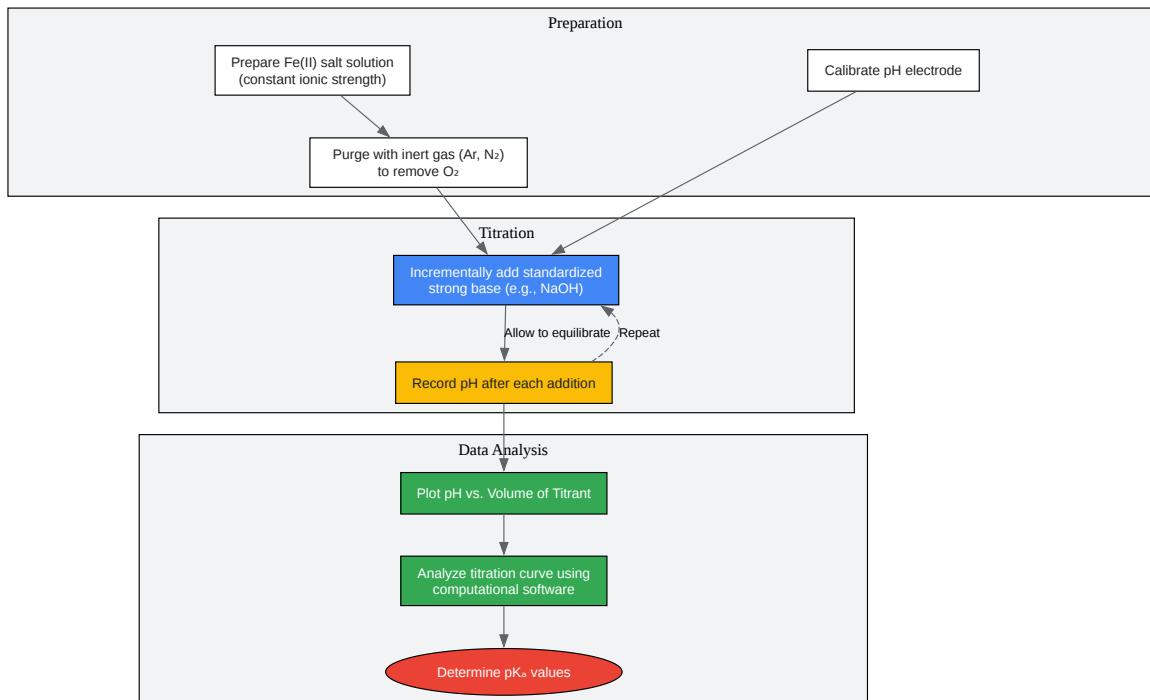
Equilibrium Step	Constant	Approximate Value
$[\text{Fe}(\text{H}_2\text{O})_6]^{2+} \rightleftharpoons [\text{Fe}(\text{H}_2\text{O})_5(\text{OH})]^+ + \text{H}^+$	pK_{a1}	9.5
$[\text{Fe}(\text{H}_2\text{O})_5(\text{OH})]^+ \rightleftharpoons [\text{Fe}(\text{H}_2\text{O})_4(\text{OH})_2]^0 + \text{H}^+$	pK_{a2}	10.5

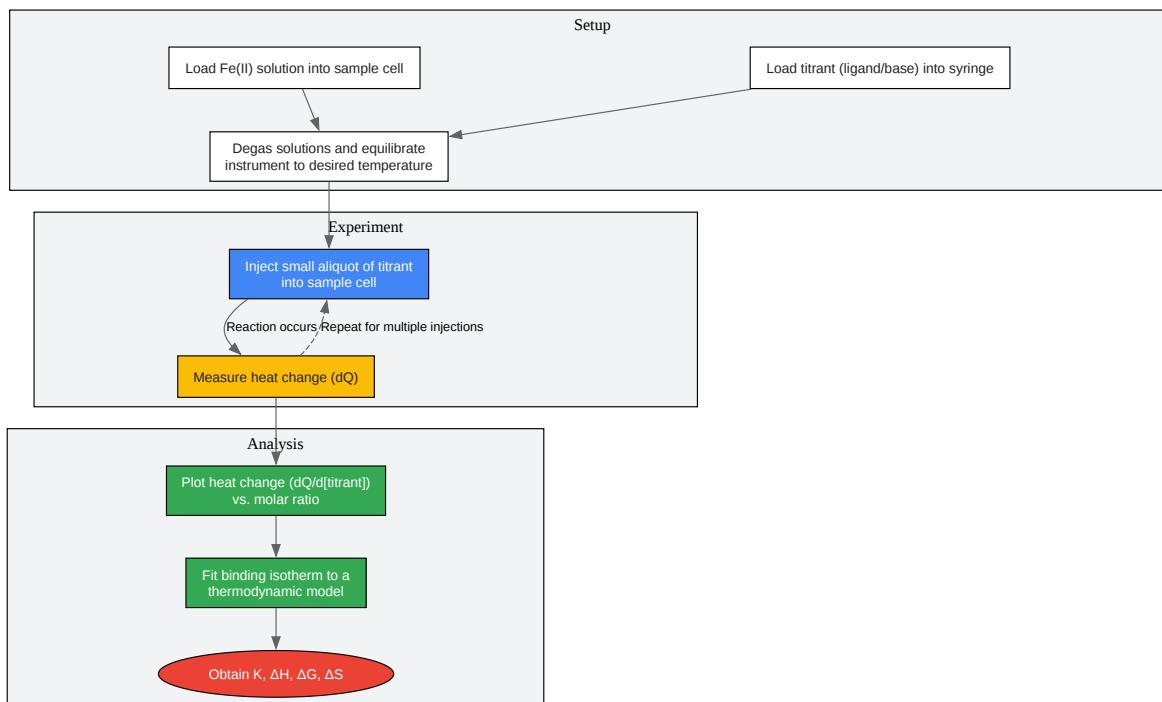
Note: These are representative values; exact figures depend on ionic strength and temperature.

[Click to download full resolution via product page](#)

Caption: Stepwise hydrolysis of the **hexaaquairon(II)** ion.

Experimental Protocols for Determining Stability Constants


The determination of thermodynamic constants is a cornerstone of coordination chemistry. The following protocols outline the primary methods used.


Potentiometric Titration

Potentiometric titration is the most common and reliable method for determining pK_a values. It involves measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

- Preparation: A solution of a high-purity iron(II) salt (e.g., $\text{Fe}(\text{ClO}_4)_2$, FeSO_4) is prepared in a thermostatted vessel at a constant ionic strength, maintained by a background electrolyte like NaClO_4 or KNO_3 .
- Inert Atmosphere: The entire experiment must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of Fe(II) to Fe(III).
- Titration: A calibrated glass electrode is used to monitor the pH. A standardized, carbonate-free solution of a strong base (e.g., NaOH) is added incrementally using a precise burette.
- Data Analysis: The pH is recorded after each addition of titrant. A titration curve (pH vs. volume of titrant) is generated. The pK_a values are calculated from this data using computational programs that fit the curve to equilibrium models. The half-equivalence point on the curve provides an estimate of the pK_a .

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 2. Appendix: Standard Thermodynamic Quantities for Chemical Substances at 25°C – Introductory Chemistry- 1st Canadian Edition [ecampusontario.pressbooks.pub]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. Heats of Formation Table for Cations and Anions [[thoughtco.com](https://www.thoughtco.com/heat-of-formation-table-cations-and-anions-1099770)]
- 5. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 6. chemhume.co.uk [chemhume.co.uk]
- 7. chemrevise.org [chemrevise.org]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Stability of Hexaaquairon(II)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106767#thermodynamic-stability-constants-of-hexaaquairon-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com